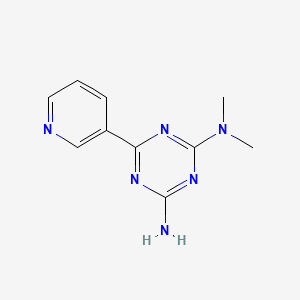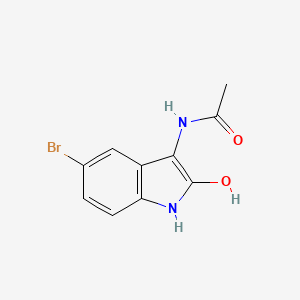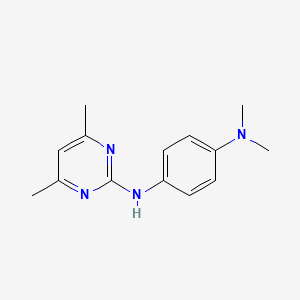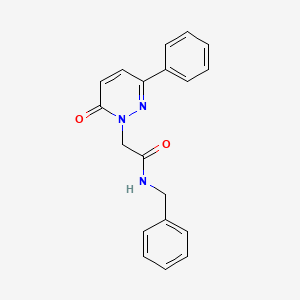![molecular formula C19H23N5O2S B5634312 1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)
1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex molecular structure and potential for various biological activities. While specific literature on this exact compound is scarce, related research emphasizes the significance of compounds with similar structures, particularly in the context of biological evaluation and chemical synthesis.
Synthesis Analysis
The synthesis of compounds with intricate structures such as this typically involves multi-step reactions, including cyclocondensation, nucleophilic addition, and the use of catalysts to improve yield and selectivity. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) detail the synthesis of related piperazine derivatives using a four-component cyclocondensation approach, highlighting the importance of catalysts like SO4^2-/Y2O3 in ethanol for achieving high utility in synthesis processes (Rajkumar, A. et al., 2014).
Molecular Structure Analysis
Crystal structure determination and molecular modeling play crucial roles in understanding the configuration and conformation of such compounds. Techniques like X-ray crystallography, NMR, and IR spectroscopy provide insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular architecture.
Chemical Reactions and Properties
Compounds featuring piperidine rings and heterocyclic structures participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the presence of electron-donating or withdrawing groups attached to the core structure, affecting the compound's chemical behavior and its interaction with biological targets.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and the distribution of functional groups. These properties are essential for predicting the compound's behavior in different environments and its suitability for pharmaceutical formulations.
Chemical Properties Analysis
The chemical stability, reactivity, and potential for interaction with biological molecules are critical aspects of the compound's chemical properties. Studies on similar compounds suggest a range of biological activities, which can be attributed to the structural elements within the molecule, such as isoxazole and thiazole rings, which are known for their pharmacological relevance.
For a more detailed exploration of related compounds and their properties, refer to the following research studies and reviews. These resources provide a comprehensive overview of the methodologies and analytical techniques employed in the synthesis, characterization, and evaluation of compounds with structural similarities to the one .
Mechanism of Action
Future Directions
Isoxazole and imidazole derivatives have become important synthons in the development of new drugs . They show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, they continue to be a focus of research for the development of novel drugs .
properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-16-17(13(2)26-22-16)19(25)24-7-4-5-14(9-24)18-20-6-8-23(18)10-15-11-27-12-21-15/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOCMAXCGFFBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)

![6-[(4-tert-butylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5634250.png)

![[3-allyl-1-(4-chloro-2-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5634260.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)

![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)

